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Compound of Interest

Compound Name: ML390

Cat. No.: B609164 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of ML390 and Brequinar, two inhibitors of dihydroorotate dehydrogenase

(DHODH), for the treatment of Acute Myeloid Leukemia (AML). The information presented is

based on available preclinical and clinical data.

Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic

strategy in AML is differentiation therapy, which aims to induce leukemic blasts to mature into

functional, non-proliferating cells. Both ML390 and Brequinar have emerged as potential

agents for this purpose through their inhibition of the crucial enzyme dihydroorotate

dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis

pathway, and its inhibition leads to pyrimidine starvation, which can trigger differentiation and

apoptosis in rapidly proliferating cancer cells.

Mechanism of Action
Both ML390 and Brequinar target the same enzyme, DHODH, which catalyzes the conversion

of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines. By inhibiting DHODH,

these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and

RNA synthesis. This pyrimidine starvation is believed to be the primary mechanism driving the

anti-leukemic effects of both drugs, including cell cycle arrest, differentiation of AML blasts into

more mature myeloid cells, and induction of apoptosis.[1][2]
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Quantitative Performance Data
The following tables summarize the available quantitative data for ML390 and Brequinar from

various preclinical studies. Direct head-to-head comparisons in the same experimental settings

are limited, and thus, data should be interpreted with consideration of the different study

conditions.

Table 1: In Vitro Efficacy Against DHODH Enzyme and AML Cell Lines

Compound Target
IC50
(Enzymatic
Assay)

Cell Line
EC50/ED50
(Cell-Based
Assays)

Reference

ML390
Human

DHODH

Not explicitly

reported

Murine and

Human AML

cell lines

~2 µM (ED50

for

differentiation

)

[2]

Brequinar
Human

DHODH

~10 nM, ~20

nM, 1.8 nM

ER-HoxA9,

U937, THP1

~1 µM (ED50

for

differentiation

)

[1][2]

THP1

265 nM

(EC50 for

differentiation

)

[3]

Table 2: In Vivo Efficacy in AML Models
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Compound Animal Model
Dosing
Regimen

Key Findings Reference

ML390 Not reported

Limited in vivo

use due to low

solubility and

bioavailability.

Brequinar was

selected for in

vivo studies in

the primary

discovery paper.

[2]

Brequinar
Xenograft (THP-

1 cells)
Not specified

Reduced tumor

growth.

Syngeneic (MLL-

AF9 AML)
Not specified

Reduced

leukemia burden

and increased

survival.

Clinical Trial

(Phase 1b/2a)

Relapsed/Refract

ory AML patients

Trial stopped

early due to lack

of efficacy and

recruitment

challenges.

[4]

Experimental Protocols
DHODH Enzymatic Assay
The inhibitory activity of ML390 and Brequinar against human DHODH can be determined

using a spectrophotometric assay.[1][5]

Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), 2,6-

dichloroindophenol (DCPIP) as an electron acceptor, and the test compounds (ML390 or

Brequinar) at various concentrations.

Procedure: The enzyme is incubated with the test compound for a specified period. The

reaction is initiated by adding dihydroorotate.

Measurement: The reduction of DCPIP is monitored by the decrease in absorbance at a

specific wavelength (e.g., 600 nm).
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Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: AML cell lines (e.g., THP-1, U937, MOLM-13) are seeded in 96-well plates at a

predetermined density.

Treatment: Cells are treated with various concentrations of ML390 or Brequinar for a

specified duration (e.g., 72 hours).

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or

a solution of SDS in HCl).

Measurement: The absorbance of the resulting colored solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and

IC50 values are determined.

Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis.

Cell Treatment: AML cells are treated with ML390 or Brequinar for a specified time.

Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered

saline (PBS).

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-

conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on
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the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells

with compromised membranes (late apoptotic/necrotic cells).

Flow Cytometry: The stained cells are analyzed by flow cytometry.

Analysis: The percentage of cells in different populations (viable, early apoptotic, late

apoptotic/necrotic) is quantified.
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Caption: Signaling pathway of ML390 and Brequinar in AML cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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